molecular formula C15H13ClO B1314846 3'-Chloro-3-phenylpropiophenone CAS No. 388091-63-2

3'-Chloro-3-phenylpropiophenone

Cat. No. B1314846
M. Wt: 244.71 g/mol
InChI Key: DVVILMJBYSLZBJ-UHFFFAOYSA-N
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Description

3’-Chloro-3-phenylpropiophenone is an organic compound . It is a key intermediate in the synthesis of drugs such as bupropion hydrochloride, dapoxetine, and maraviroc . It can be mainly used in laboratory organic synthesis and chemical production processes .


Synthesis Analysis

The synthesis of 3’-Chloro-3-phenylpropiophenone involves several steps. It starts from 3’-chloro-propiophenone, which is brominated to form an alpha-bromoketone. This is then subjected to nucleophilic displacement with t-butylamine and treated with hydrochloric acid to give 3’-Chloro-3-phenylpropiophenone as the hydrochloride salt .


Molecular Structure Analysis

The molecular formula of 3’-Chloro-3-phenylpropiophenone is C15H13ClO . The average mass is 244.72 Da .


Chemical Reactions Analysis

3’-Chloro-3-phenylpropiophenone can undergo various chemical reactions. For instance, it can be used as a reactant to synthesize (S)-3-chloro-1-phenylpropanol via a bio-catalyzed asymmetric reduction method . It can also be used to synthesize 1-(3-Chlorophenyl)-1-phenyl-1-propanol by phenylation with diphenylzinc in the presence of dihydroxy bis(sulfonamide) ligand .

Scientific Research Applications

Pharmacological and Biological Applications

  • Phenolic Compounds' Biological and Pharmacological Effects : Studies highlight the extensive practical, biological, and pharmacological effects of phenolic compounds, such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. These findings suggest that 3'-Chloro-3-phenylpropiophenone, by virtue of being a phenolic compound, might also exhibit similar properties and could potentially be explored for these applications (Naveed et al., 2018).

  • Anticancer Potential of Cinnamic Acid Derivatives : The anticancer potentials of cinnamic acid derivatives, which share a structural feature with phenylpropiophenones, were discussed. Their role as traditional and recent synthetic antitumor agents suggests that derivatives of 3'-Chloro-3-phenylpropiophenone could also be studied for similar applications (De et al., 2011).

Safety And Hazards

While specific safety and hazards data for 3’-Chloro-3-phenylpropiophenone is not available, it’s important to handle all chemicals with care, using appropriate personal protective equipment and following safety protocols .

properties

IUPAC Name

1-(3-chlorophenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c16-14-8-4-7-13(11-14)15(17)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVILMJBYSLZBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476046
Record name 3'-CHLORO-3-PHENYLPROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Chloro-3-phenylpropiophenone

CAS RN

388091-63-2
Record name 3'-CHLORO-3-PHENYLPROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
I Flaming, A Pearce - Journal of the Chemical Society, Perkin …, 1980 - pubs.rsc.org
… closely analogous preparation to that immediately above, 3-chloro-3-phenylpropiophenone (1 8) (1 12 mg, 23%) was obtained from styrene (208 mg, freshly distilled) and benzoyl …
Number of citations: 34 pubs.rsc.org
A Rasschaert, W Janssens… - Bulletin des Sociétés …, 1966 - Wiley Online Library
… An attempt to prepare 3-chloro-3-phenylpropiophenone by bubbling hydrochloric acid through a solution of chalcone in methylene chloride in the presence of an excess of aluminum …
Number of citations: 5 onlinelibrary.wiley.com
BM Trost, K Hiroi - Journal of the American Chemical Society, 1976 - ACS Publications
… Investigating the elimination of HC1 from /3-chloro-/3-phenylpropiophenone in methanol at 25, we found the reaction to be catalyzed not only by base, as expected, but also by acid. …
Number of citations: 27 pubs.acs.org
TI Crowell, L Hwang - Journal of the American Chemical Society, 1976 - ACS Publications
… Investigating the elimination of HC1 from /3-chloro-/3-phenylpropiophenone in methanol at 25, we found the reaction to be catalyzed not only by base, as expected, but also by acid. …
Number of citations: 4 pubs.acs.org

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